"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" molecular weight and formula
"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" molecular weight and formula
An In-Depth Technical Guide to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene
A Comprehensive Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene, a key intermediate in medicinal chemistry and drug discovery. This document will cover its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Molecular Attributes
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its structure is characterized by a benzene ring functionalized with an ethanesulfonyl group, a fluorine atom, and a nitro group. These functionalities impart unique reactivity to the molecule, making it a valuable precursor for a variety of more complex structures.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| IUPAC Name | 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene | |
| CAS Number | 1132754-31-4 | [1] |
Structural Representation
Figure 1. 2D structure of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.
Synthesis and Reactivity
The synthesis of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its subsequent reactions are central to its utility in drug discovery.
Synthetic Pathways
A plausible synthetic route to 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene can be envisioned starting from more readily available precursors. A common strategy involves the oxidation of a corresponding thioether, which can be prepared via nucleophilic aromatic substitution (SNAr).
Figure 2. A potential synthetic workflow for 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.
Key Reactions in Drug Discovery
The reactivity of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene is dominated by two key features: the susceptibility of the fluorine atom to nucleophilic aromatic substitution and the potential for reduction of the nitro group.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the para-nitro and ortho-ethanesulfonyl groups. This allows for the facile introduction of various functionalities, particularly amines, which are prevalent in many kinase inhibitors. This reaction is a cornerstone for building molecular complexity.
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Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). This transformation provides a crucial handle for subsequent chemical modifications, such as amide bond formation or the construction of heterocyclic rings.
Applications in Pharmaceutical Research
Substituted nitroaromatic compounds are vital precursors in the synthesis of a wide range of pharmaceuticals, particularly in oncology. The structural motifs accessible from 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene are frequently found in targeted therapies.
Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline core that serves as a "hinge-binding" motif, anchoring the molecule to the ATP-binding site of the target kinase. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is an ideal starting material for generating a library of substituted anilines.
Experimental Protocol: Synthesis of a Substituted Aniline Precursor
The following is a generalized protocol for the synthesis of an N-aryl amine using a related fluoronitrobenzene starting material, which can be adapted for 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.
Step 1: Nucleophilic Aromatic Substitution
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Dissolve 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Add a desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
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Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired N-substituted nitroaniline derivative.
Step 2: Nitro Group Reduction
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Dissolve the N-substituted nitroaniline derivative (1 equivalent) in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, such as palladium on carbon (10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) and stir vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the desired substituted aniline, which can often be used in the next step without further purification.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its derivatives.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[2][4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3]
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.[3]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4]
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
Conclusion
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a valuable and versatile building block for pharmaceutical and chemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
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R-NH₂
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